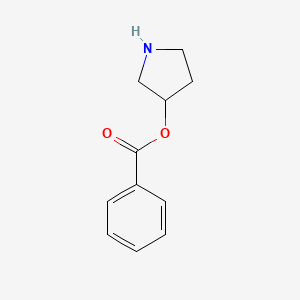
1-(4-Bromophenyl)-3-methylenepyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-3-methylenepyrrolidin-2-one is an organic compound characterized by a pyrrolidinone ring substituted with a bromophenyl and a methylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-3-methylenepyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with pyrrolidinone in the presence of a base, such as sodium hydride, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromophenyl)-3-methylenepyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of 1-(4-bromophenyl)-3-oxo-2-pyrrolidinone.
Reduction: Formation of 1-(phenyl)-3-methylene-2-pyrrolidinone.
Substitution: Formation of various substituted pyrrolidinones depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-3-methylenepyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-3-methylenepyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
- 1-(4-Chlorophenyl)-3-methylene-2-pyrrolidinone
- 1-(4-Fluorophenyl)-3-methylene-2-pyrrolidinone
- 1-(4-Methylphenyl)-3-methylene-2-pyrrolidinone
Comparison: 1-(4-Bromophenyl)-3-methylenepyrrolidin-2-one is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro, fluoro, and methyl analogs. Additionally, the bromine atom can participate in halogen bonding, which can influence the compound’s biological activity and binding affinity to molecular targets .
Propriétés
Numéro CAS |
70259-91-5 |
|---|---|
Formule moléculaire |
C11H10BrNO |
Poids moléculaire |
252.11 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-3-methylidenepyrrolidin-2-one |
InChI |
InChI=1S/C11H10BrNO/c1-8-6-7-13(11(8)14)10-4-2-9(12)3-5-10/h2-5H,1,6-7H2 |
Clé InChI |
YYCDXJBGUIRHBL-UHFFFAOYSA-N |
SMILES canonique |
C=C1CCN(C1=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



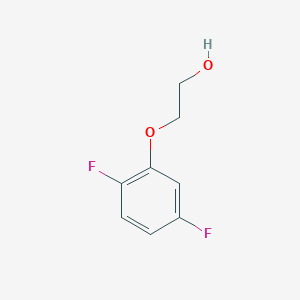
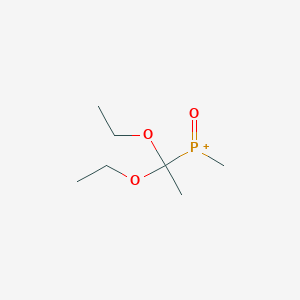

![3-(3-bromophenyl)triazolo[4,5-b]pyridine](/img/structure/B8644301.png)
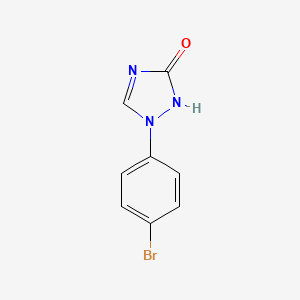
![3-chloro-6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8644307.png)


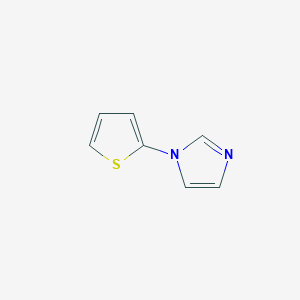

![3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8644335.png)

